molecular formula C12H22O11 B1596628 Gentiobiose CAS No. 5996-00-9

Gentiobiose

Cat. No. B1596628
CAS RN: 5996-00-9
M. Wt: 342.3 g/mol
InChI Key: DLRVVLDZNNYCBX-LIZSDCNHSA-N
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Description

Gentiobiose is a disaccharide composed of two units of D-glucose joined with a β (1->6) linkage . It is a white crystalline solid that is soluble in water or hot methanol . Gentiobiose is incorporated into the chemical structure of crocin, the chemical compound that gives saffron its color .


Synthesis Analysis

During a starch hydrolysis process for glucose syrup, gentiobiose, which has bitterness, is formed as an undesirable product through the acid-catalyzed condensation reaction of two D-glucose molecules . A 2.5:1 stoichiometric ratio of cellobiose to gentiobiose led to a 2.4-fold increase in cellulase synthesis .


Molecular Structure Analysis

The molecular structure of gentiobiose can be found in various databases . It is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Gentiobiose is formed as an undesirable product through the acid-catalyzed condensation reaction of two D-glucose molecules during a starch hydrolysis process for glucose syrup .


Physical And Chemical Properties Analysis

Gentiobiose is a white to off-white powder . Its melting point is between 190 to 195 °C . It has a density of 1.768 g/mL .

Scientific Research Applications

Plant Development and Modulation

Gentiobiose plays a significant role in plant development. In the Gentianaceae family, it is involved in aspects like fruit ripening and the release of bud dormancy. The enzyme GtGen3A in gentian (Gentiana triflora) modulates the amount of gentio-oligosaccharide, suggesting a regulatory role in plant development (Takahashi et al., 2018). Furthermore, gentiobiose functions as a signal for dormancy release in gentians, acting through the ascorbate-glutathione cycle (Takahashi et al., 2014).

Role in Broccoli and Tomato Ripening

In broccoli florets, gentiobiose conjugates have been isolated, indicating a potential role in the vegetable's development and nutrient profile (Price et al., 1997). Similarly, in tomatoes, gentiobiose has been identified as an oligosaccharin affecting ripening, with experiments showing its potential to hasten the ripening process when applied exogenously (Dumville & Fry, 2002).

Prebiotic and Immune-Modulatory Functions

Gentiobiose-derived oligosaccharides synthesized by glucansucrase E81 from Lactobacillus reuteri E81 exhibit prebiotic functions. These oligosaccharides stimulated probiotic strains and demonstrated immune-modulatory effects in vitro, such as triggering cytokine production in HT29 cells (Ispirli et al., 2019).

Interaction with Serum Proteins

Gentiobiose has shown interaction with serum proteins, as demonstrated through affinity capillary electrophoresis. This suggests potential biomedical applications in understanding biochemical interactions in biological fluids (Taga et al., 2004).

Industrial Production and Applications

Gentiobiose can be industrially produced from curdlan (β1, 3-glucan) using specific enzyme systems from Streptomyces sp. This process highlights the potential for large-scale production and use of gentiobiose in various industrial applications (Kusama et al., 1984).

Safety And Hazards

Gentiobiose should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Gentiobiose, a rare disaccharide, acts as a signal for dormancy release of gentian OWBs through the AsA-GSH cycle . Future work could focus on identifying and characterizing mechanisms of bacterial α-diglucosides metabolism, with one goal being to accelerate the development of biomedicine and biotechnology applications .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRVVLDZNNYCBX-LIZSDCNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501317544
Record name β-Gentiobiose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Gentiobiose

CAS RN

5996-00-9
Record name β-Gentiobiose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5996-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gentiobiose, beta-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005996009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name β-Gentiobiose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GENTIOBIOSE, .BETA.-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2VA1H3TIQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
17,400
Citations
DC Rohrer, A Sarko, TL Bluhm… - … Section B: Structural …, 1980 - scripts.iucr.org
The crystal structure of the disaccharide gentiobiose, pD-glucopyranosyl-(1-, 6)-fl-D-glucopyranose (C 12H22-O~), has been determined using direct methods. The intensities were …
Number of citations: 51 scripts.iucr.org
DD Reynolds, WL Evans - Journal of the American Chemical …, 1938 - ACS Publications
Recent investigations in this Laboratory gave rise to a need for considerable quantities of ß-gentiobiose octaacetate. The five most im-portant methods forits preparation are as follows:(1…
Number of citations: 110 pubs.acs.org
RE Palmer, RL Anderson - Journal of Bacteriology, 1972 - Am Soc Microbiol
… gentiobiose as a sole source of carbon and energy for growth. The present report documents that gentiobiose … 5'-triphosphate (ATP) to yield gentiobiose monophosphate, which is then …
Number of citations: 7 journals.asm.org
ML Wolfrom, A Thompson… - Journal of the American …, 1958 - ACS Publications
An unequivocal proof of the structures of isomaltose and gentiobiose, based upon the identification of the hydrolytic frag-ments of theirfully^ methylated aldonic acids (and methyl …
Number of citations: 10 pubs.acs.org
YB Tewari, RN Goldberg - Journal of Biological Chemistry, 1989 - ASBMB
… It was found that a small amount of gentiobiose (50.8% of the initial concentration of … A correction was made for this effect using the enthalpy of hydrolysis of gentiobiose determined in …
Number of citations: 77 www.jbc.org
T Kurasawa, M Yachi, M Suto… - Applied and …, 1992 - Am Soc Microbiol
… Gentiobiose induced significant amounts of cellulase compared with cellobiose when … analog of gentiobiose, was more effective for cellulase induction than gentiobiose even in the …
Number of citations: 87 journals.asm.org
JC Dumville, SC Fry - Planta, 2003 - Springer
… Gentiobiose was present in the locule of green fruit and ripe … into green tomato fruit, exogenous gentiobiose (50 or 200 µg per … Nigerose plus gentiobiose was particularly effective, but …
Number of citations: 36 link.springer.com
TK Walker, DN Pellegrino, AW Khan - Archives of Biochemistry and …, 1959 - Elsevier
… of gentiobiose and of sophorose by band paper chromatography. Three fractions: (a) purified sophorose, (b) sophorose with gentiobiose, and (c) purified gentiobiose… of gentiobiose and …
Number of citations: 12 www.sciencedirect.com
S Kusama, I Kusakabe… - Agricultural and biological …, 1984 - academic.oup.com
… of gentiobiose (pH 6.0 and 50C), the resultant hydrolyzate was composed mainly of glucose and gentiobiose in an approximate ratio of 4:1 by weight. Moreover, the yield of gentiobiose …
Number of citations: 16 academic.oup.com
WL Evans, RC Hockett - Journal of the American Chemical …, 1931 - ACS Publications
In a recent study byMarjorie P. Benoy and one of us4 concerning the action of potassium hydroxide on maltose, an effort was made to establish the molecular mechanism through which …
Number of citations: 10 pubs.acs.org

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